1-[(4-Tert-butylphenyl)sulfonyl]-4-(3-methoxybenzyl)piperazine
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Overview
Description
- This step involves the sulfonylation of the piperazine ring using 4-tert-butylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Methoxybenzyl Group:
- The final step includes the alkylation of the piperazine nitrogen with 3-methoxybenzyl chloride under basic conditions.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for large-scale synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[4-(TERT-BUTYL)PHENYL]SULFONYL}-4-(3-METHOXYBENZYL)PIPERAZINE typically involves multiple steps:
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Formation of the Piperazine Core:
- Starting with commercially available piperazine, the core structure is often modified through nucleophilic substitution reactions.
Chemical Reactions Analysis
Types of Reactions: 1-{[4-(TERT-BUTYL)PHENYL]SULFONYL}-4-(3-METHOXYBENZYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
- Oxidation of the methoxy group yields aldehydes or carboxylic acids.
- Reduction of the sulfonyl group results in sulfides.
- Substitution reactions can introduce various functional groups onto the piperazine ring.
Scientific Research Applications
1-{[4-(TERT-BUTYL)PHENYL]SULFONYL}-4-(3-METHOXYBENZYL)PIPERAZINE has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of central nervous system agents.
Biology: The compound can be used as a molecular probe to study receptor-ligand interactions.
Material Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific electronic properties.
Mechanism of Action
The mechanism by which 1-{[4-(TERT-BUTYL)PHENYL]SULFONYL}-4-(3-METHOXYBENZYL)PIPERAZINE exerts its effects depends on its application:
Molecular Targets: In medicinal chemistry, it may target specific receptors or enzymes, modulating their activity.
Pathways Involved: The compound could influence signaling pathways by binding to receptors or altering enzyme activity, leading to downstream biological effects.
Comparison with Similar Compounds
1-{[4-(TERT-BUTYL)PHENYL]SULFONYL}-4-BENZYL-PIPERAZINE: Lacks the methoxy group, which may affect its binding affinity and specificity.
1-{[4-(METHYL)PHENYL]SULFONYL}-4-(3-METHOXYBENZYL)PIPERAZINE: Substitution of the tert-butyl group with a methyl group can significantly alter its chemical properties and biological activity.
Uniqueness: 1-{[4-(TERT-BUTYL)PHENYL]SULFONYL}-4-(3-METHOXYBENZYL)PIPERAZINE is unique due to the presence of both the tert-butylphenylsulfonyl and methoxybenzyl groups, which confer specific steric and electronic properties, making it a versatile compound for various applications.
This detailed overview provides a comprehensive understanding of 1-{[4-(TERT-BUTYL)PHENYL]SULFONYL}-4-(3-METHOXYBENZYL)PIPERAZINE, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C22H30N2O3S |
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Molecular Weight |
402.6 g/mol |
IUPAC Name |
1-(4-tert-butylphenyl)sulfonyl-4-[(3-methoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C22H30N2O3S/c1-22(2,3)19-8-10-21(11-9-19)28(25,26)24-14-12-23(13-15-24)17-18-6-5-7-20(16-18)27-4/h5-11,16H,12-15,17H2,1-4H3 |
InChI Key |
YPPOEFASZPMPTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC(=CC=C3)OC |
Origin of Product |
United States |
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